molecular formula C16H27ClN2O B8019767 (3r,5r,7r)-Adamantan-1-yl(4-aminopiperidin-1-yl)methanone hydrochloride

(3r,5r,7r)-Adamantan-1-yl(4-aminopiperidin-1-yl)methanone hydrochloride

Cat. No.: B8019767
M. Wt: 298.8 g/mol
InChI Key: UMQRATLIMGSFPL-UHFFFAOYSA-N
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Description

(3r,5r,7r)-Adamantan-1-yl(4-aminopiperidin-1-yl)methanone hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an adamantane core, which is known for its rigidity and stability, coupled with a piperidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,5r,7r)-Adamantan-1-yl(4-aminopiperidin-1-yl)methanone hydrochloride typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene. The piperidine ring is then introduced through a series of reactions involving amination and cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3r,5r,7r)-Adamantan-1-yl(4-aminopiperidin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(3r,5r,7r)-Adamantan-1-yl(4-aminopiperidin-1-yl)methanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3r,5r,7r)-Adamantan-1-yl(4-aminopiperidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with various biological macromolecules, while the piperidine ring can form hydrogen bonds and other interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Another adamantane derivative known for its antiviral properties.

    Memantine: Used in the treatment of Alzheimer’s disease due to its ability to modulate NMDA receptors.

    Rimantadine: Similar to amantadine, used as an antiviral agent.

Uniqueness

(3r,5r,7r)-Adamantan-1-yl(4-aminopiperidin-1-yl)methanone hydrochloride stands out due to its combination of an adamantane core with a piperidine ring, offering a unique set of chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

1-adamantyl-(4-aminopiperidin-1-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O.ClH/c17-14-1-3-18(4-2-14)15(19)16-8-11-5-12(9-16)7-13(6-11)10-16;/h11-14H,1-10,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQRATLIMGSFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C23CC4CC(C2)CC(C4)C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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